3-[(5-bromo-2-methoxybenzoyl)amino]-2-methylbenzoic acid
Description
The compound “3-[(5-bromo-2-methoxybenzoyl)amino]-2-methylbenzoic acid” is a complex organic molecule. It contains a benzene ring substituted with a bromine atom, a methoxy group, and an amine group. The amine group is further substituted with a benzoyl group, which itself is substituted with a bromine atom and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC (C1=CC (Br)=CC (N)=C1C)=O
. This indicates that the compound has a methoxy group (OCH3) attached to a benzene ring, which is also substituted with a bromine atom and an amine group. The amine group is further substituted with a benzoyl group, which itself is substituted with a bromine atom and a methoxy group . Physical and Chemical Properties Analysis
The compound “this compound” is a solid under normal conditions . Its molecular weight is approximately 244.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Future Directions
The future directions for research on “3-[(5-bromo-2-methoxybenzoyl)amino]-2-methylbenzoic acid” could include exploring its potential biological activities, studying its reactivity under various conditions, and developing methods for its synthesis. It could also be interesting to investigate its interactions with other molecules, both organic and inorganic .
Properties
IUPAC Name |
3-[(5-bromo-2-methoxybenzoyl)amino]-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-9-11(16(20)21)4-3-5-13(9)18-15(19)12-8-10(17)6-7-14(12)22-2/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXNLXDIGSESU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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